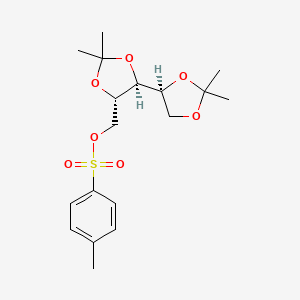

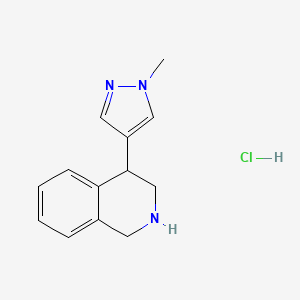

![molecular formula C7H4Br2N2 B1436958 4,6-Dibromopyrazolo[1,5-a]pyridine CAS No. 1473426-21-9](/img/structure/B1436958.png)

4,6-Dibromopyrazolo[1,5-a]pyridine

Vue d'ensemble

Description

“4,6-Dibromopyrazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C8H3Br2N3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family of N-heterocyclic compounds that includes 4,6-Dibromopyrazolo[1,5-a]pyridine, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “4,6-Dibromopyrazolo[1,5-a]pyridine” has been elucidated through various methods, including Hirshfeld surface analysis and DFT .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including 4,6-Dibromopyrazolo[1,5-a]pyridine, have been the subject of various chemical reactions . For example, reactions involving both electron-withdrawing and electron-releasing groups in the aryl substituent have resulted in the formation of pyrazolo[4,3-b]pyridines .Physical And Chemical Properties Analysis

“4,6-Dibromopyrazolo[1,5-a]pyridine” is a solid substance at room temperature . It has a molecular weight of 300.94 g/mol .Applications De Recherche Scientifique

Anticancer Research

4,6-Dibromopyrazolo[1,5-a]pyridine derivatives have been explored for their potential in anticancer therapy. A study by Metwally and Deeb (2018) synthesized novel pyrazolo[4,3-c]pyridine derivatives and investigated their cytotoxic activity against breast, liver, and colon carcinoma cell lines. The results showed that some compounds exhibited significant anticancer activity, with compound 6b being particularly effective against breast and liver carcinoma cell lines (Metwally & Deeb, 2018).

Synthesis of Polyfunctional Derivatives

A. Aly (2006) focused on the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor. The study emphasized the structural diversity achievable with pyrazolo[3,4-b][1,8]naphthyridines and related compounds (Aly, 2006).

Applications in Antidepressant Research

In the field of antidepressant research, Wang et al. (2019) synthesized 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, a class of compounds including pyrazolo[1,5-a]pyridine moiety. The study evaluated their antidepressant activity using behavioral tests in mice, revealing compound 4i as particularly effective (Wang et al., 2019).

Development of Disperse Dyes

Gaffer and Khattab (2017) utilized 3-aminopyrazolo[3,4-b]pyridine for the synthesis of pyrazolopyridine azo compounds, which were then applied as disperse dyes on polyester garments. This research highlights the application of pyrazolo[1,5-a]pyridine derivatives in the textile industry (Gaffer & Khattab, 2017).

Synthesis of Fluorescent Heterocycles

Shivaraj P. Patil et al. (2011) explored the synthesis of pyrazolopyridine annulated heterocycles, studying the effect of substituents on their photophysical properties. The research emphasized the fluorescence potential of these compounds, which could have applications in material science (Patil et al., 2011).

Antiviral Activity

A. Bernardino et al. (2004) synthesized new 4-(phenylamino)thieno[2,3-b]pyridine derivatives and tested them against herpes simplex virus type 1 (HSV-1), discovering significant antiviral potency. This study showcases the potential of pyrazolo[1,5-a]pyridine derivatives in antiviral drug development (Bernardino et al., 2004).

Safety And Hazards

The safety information for “4,6-Dibromopyrazolo[1,5-a]pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and following specific procedures if swallowed, in contact with skin, or in eyes .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines, including “4,6-Dibromopyrazolo[1,5-a]pyridine”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research will likely focus on minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production .

Propriétés

IUPAC Name |

4,6-dibromopyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGQJYXWWUXUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=CN2N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromopyrazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

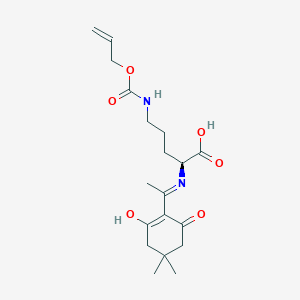

![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)

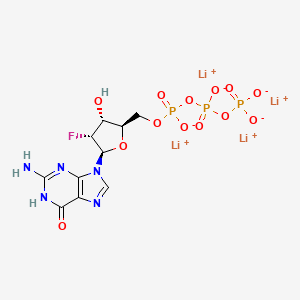

![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)

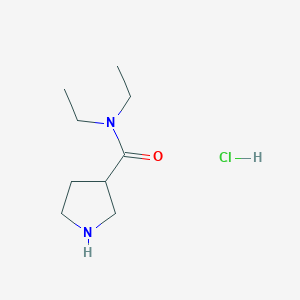

![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)

![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)

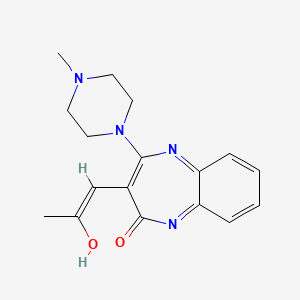

![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)

![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)